



Application Notes and Protocols for Intramolecular Hydroarylation of N-Propargylanilines

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intramolecular hydroarylation of N-propargylanilines, a powerful cyclization reaction for the synthesis of quinoline and tetrahydroquinoline scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document covers various catalytic systems, summarizes key quantitative data, and provides detailed experimental procedures for researchers aiming to utilize this methodology.

Introduction

The intramolecular hydroarylation of N-propargylanilines is a robust and atom-economical method for the construction of nitrogen-containing heterocycles. This reaction involves the cyclization of an N-propargylaniline derivative, where the aryl group adds across the alkyne moiety, leading to the formation of substituted quinolines or their partially saturated analogues. The choice of catalyst is crucial and dictates the reaction pathway, efficiency, and selectivity. Transition metals such as gold, platinum, copper, zinc, and iron have all been successfully employed to catalyze this transformation, each offering distinct advantages.[1][2][3][4][5][6]

Catalytic Systems and Scope



A variety of transition metal catalysts have been developed for the intramolecular hydroarylation of N-propargylanilines. The selection of the catalyst can influence the reaction conditions, substrate scope, and the nature of the final product (e.g., dihydroquinolines vs. tetrahydroquinolines).

Gold-Catalyzed Hydroarylation

Gold catalysts, particularly Au(I) complexes, are highly effective for the intramolecular hydroarylation of N-propargylanilines, typically affording **1,2-dihydroquinolines**.[1][7] These reactions often proceed under mild conditions with good to excellent yields.[1] A notable advancement is the tandem gold-catalyzed intramolecular hydroarylation and transfer hydrogenation, which provides direct access to valuable tetrahydroquinoline derivatives.[2][8] [9][10]

Copper and Zinc-Catalyzed Reactions

Copper(I) and Zinc(II) catalysts have been utilized in intramolecular hydroarylation-redox cross-dehydrogenative coupling reactions of N-propargylanilines with various nucleophiles.[3][4] These methods allow for the direct introduction of additional functionality at the 2-position of the resulting tetrahydroquinoline ring system.

Palladium- and Platinum-Catalyzed Cyclization

Palladium and platinum catalysts are also effective for related intramolecular cyclizations. While palladium catalysts can promote hydroamination, platinum catalysts have been shown to facilitate hydroarylation, highlighting the divergent reactivity that can be achieved by catalyst selection.[5][11]

Iron-Catalyzed Cyclization

Iron catalysts offer a cost-effective and environmentally benign alternative for promoting the synthesis of N-heterocycles.[12] Iron-catalyzed intramolecular hydroarylation of N-propargylanilines provides an efficient route to substituted **1,2-dihydroquinolines**.[6]

Data Presentation

The following tables summarize the quantitative data from key studies on the intramolecular hydroarylation of N-propargylanilines, allowing for easy comparison of different catalytic



systems and reaction conditions.

Table 1: Gold-Catalyzed Intramolecular Hydroarylation of N-Ethoxycarbonyl-N-propargylanilines[1]

Entry	Substrate (R)	Catalyst	Solvent	Temp (°C)	Time (h)	Yield (%)
1	н	[IPrAu(CH3 CN)]SbF6	CH2Cl2	rt	0.5	95
2	4-Me	[IPrAu(CH3 CN)]SbF6	CH2Cl2	rt	0.5	92
3	4-OMe	[IPrAu(CH3 CN)]SbF6	CH2Cl2	rt	0.5	90
4	4-Cl	[IPrAu(CH3 CN)]SbF6	CH2Cl2	rt	1	85
5	3-Me	[IPrAu(CH3 CN)]SbF6	CH2Cl2	rt	0.5	93 (ortho/para 1:1)

Table 2: Gold-Catalyzed Tandem Intramolecular Hydroarylation and Transfer Hydrogenation[2]

1 H XPhosAuN Tf2 HFIP 80 12 2 4-Me XPhosAuN HFIP 80 12	Entry	Substrate (R)	Catalyst	Solvent	Temp (°C)	Time (h)	Yield (%)
2 4-Me HFIP 80 12	1	н		HFIP	80	12	87
Tt2	2	4-Me	XPhosAuN Tf2	HFIP	80	12	85
3 4-OMe XPhosAuN Tf2 HFIP 80 12	3	4-OMe		HFIP	80	12	82
4 4-F XPhosAuN Tf2 HFIP 80 12	4	4-F		HFIP	80	12	78



Experimental Protocols General Procedure for the Synthesis of N-(2-Alkynyl)anilines

A typical procedure for the synthesis of the starting N-(2-alkynyl)aniline substrates is as follows:

To a solution of the corresponding aniline (1.0 equiv) and the appropriate propargylic alcohol (1.2 equiv) in a suitable solvent such as acetonitrile, a catalyst (e.g., a copper or palladium salt) is added.[13] The reaction mixture is stirred at room temperature or heated until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-(2-alkynyl)aniline.[13]

Protocol 1: Gold-Catalyzed Intramolecular Hydroarylation of N-Ethoxycarbonyl-N-propargylanilines[1]

- To a solution of the N-ethoxycarbonyl-N-propargylaniline (0.35 mmol) in dichloromethane (2 mL) in a reaction vial, the gold catalyst (e.g., [IPrAu(CH3CN)]SbF6, 2 mol%) is added.
- The reaction mixture is stirred at room temperature.
- The progress of the reaction is monitored by TLC.
- Upon completion, the solvent is removed under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to yield the corresponding 4-substituted-1,2-dihydroquinoline.

Protocol 2: Gold-Catalyzed Tandem Intramolecular Hydroarylation and Transfer Hydrogenation[2]

 In a sealed reaction tube, the N-aryl propargylamine (0.2 mmol), the gold catalyst (XPhosAuNTf2, 5 mol%), and hexafluoroisopropanol (HFIP, 2 mL) are combined.



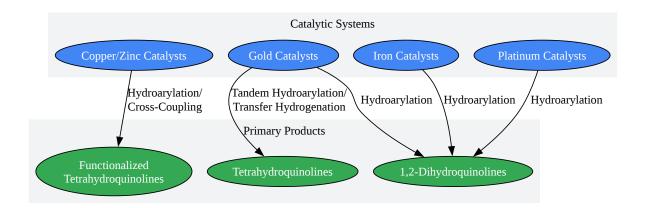
- The mixture is stirred at 80 °C for the time indicated in the corresponding data table.
- After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired tetrahydroguinoline.

Protocol 3: Electrophilic Cyclization of N-(2-Alkynyl)anilines using ICI[13][14]

- To a solution of the N-(2-alkynyl)aniline (0.3 mmol) and sodium bicarbonate (2 equiv) in acetonitrile (2 mL) in a vial, a solution of iodine monochloride (ICI, 2 equiv) in acetonitrile (1 mL) is added dropwise over 10 minutes at room temperature.
- The solution is stirred for an additional 10 minutes.
- The reaction mixture is then diluted with diethyl ether (25 mL) and washed with a saturated aqueous solution of sodium thiosulfate (Na2S2O3, 20 mL).
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are dried over MgSO4, filtered, and the solvent is evaporated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the 3iodoquinoline derivative.

Visualizations Logical Relationship of Catalytic Systems and Products```dot



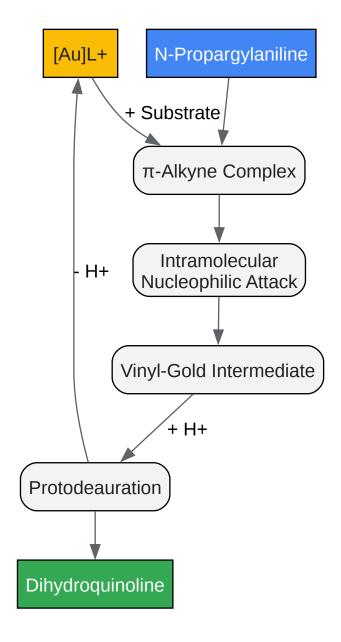


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Caption: General experimental workflow for gold-catalyzed N-propargylaniline cyclization.

Proposed Catalytic Cycle for Gold-Catalyzed Hydroarylation





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Caption: A plausible catalytic cycle for gold-catalyzed intramolecular hydroarylation.

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Methodological & Application





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